13-Dehydroxyindaconitine

Description

Properties

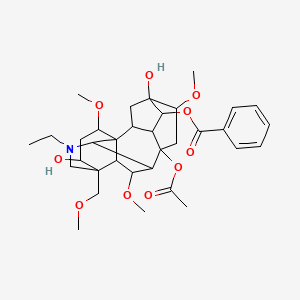

Molecular Formula |

C34H47NO10 |

|---|---|

Molecular Weight |

629.7 g/mol |

IUPAC Name |

[8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3 |

InChI Key |

PHDZNMWTZQPAEW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

13-Dehydroxyindaconitine: A Technical Guide to its Natural Source and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid naturally occurring in plants of the genus Aconitum, a group of flowering plants belonging to the Ranunculaceae family. This technical guide provides a comprehensive overview of the natural sources, origin, and extraction methodologies for this compound. It is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the phytochemical and pharmacological aspects of this compound. This document summarizes the available data on its botanical origin, outlines the general procedures for its isolation, and describes its biosynthetic pathway.

Natural Source and Botanical Origin

The primary natural source of this compound is plants belonging to the genus Aconitum, commonly known as monkshood or wolfsbane. Specifically, this compound has been identified in Aconitum kusnezoffii Reichb.[1]. The roots and tubers of Aconitum species are the primary sites for the accumulation of diterpenoid alkaloids, including this compound. The geographical distribution of Aconitum species is widespread in the mountainous regions of the Northern Hemisphere.

While a comprehensive quantitative analysis across various Aconitum species for this compound is not extensively documented in the available literature, the concentration and profile of alkaloids in these plants can be influenced by genetic factors and environmental conditions.

Table 1: Natural Sources of this compound and Related Alkaloids

| Compound | Plant Source | Plant Part | Reference |

| This compound | Aconitum kusnezoffii Reichb. | Roots | [1] |

| Indaconitine | Aconitum ferox, Aconitum violaceum | Roots and Tubers | |

| General C19-Diterpenoid Alkaloids | Aconitum species | Roots and Tubers | [1] |

Experimental Protocols: Isolation and Extraction

A detailed, step-by-step experimental protocol specifically for the isolation of this compound is not extensively described in the reviewed literature. However, a general methodology for the extraction and purification of C19-diterpenoid alkaloids from Aconitum species can be outlined. This process typically involves solvent extraction followed by chromatographic separation.

General Extraction Procedure

-

Plant Material Preparation : The roots of Aconitum kusnezoffii are collected, dried, and pulverized into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered plant material is subjected to extraction with a polar solvent, most commonly methanol (B129727) or ethanol. This can be performed at room temperature or with heating under reflux to enhance extraction efficiency. The process is often repeated multiple times to ensure maximum recovery of the alkaloids.

-

Crude Extract Preparation : The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning : The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution, which protonates the nitrogen-containing alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. Subsequently, the pH of the aqueous layer is raised with a base (e.g., ammonia (B1221849) solution) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an immiscible organic solvent.

-

Purification : The resulting crude alkaloid mixture is further purified using various chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method, with a gradient of solvents of increasing polarity used for elution. Further purification can be achieved using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).

Biosynthesis of C19-Diterpenoid Alkaloids

This compound belongs to the C19-diterpenoid alkaloid family. The biosynthesis of these complex molecules in Aconitum species is a multi-step process that begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), which is formed through the methylerythritol phosphate (B84403) (MEP) pathway.

The key steps in the biosynthesis of the C19-diterpenoid alkaloid skeleton are:

-

Formation of Diterpene Skeleton : GGPP is cyclized to form ent-copalyl diphosphate (B83284) (ent-CPP) by the enzyme ent-copalyl diphosphate synthase.

-

Further Cyclization : ent-CPP is then converted to tetracyclic diterpene intermediates such as ent-kaurene (B36324) or ent-atisene.

-

Formation of the C20-Diterpenoid Alkaloid Skeleton : The diterpene skeleton undergoes a series of modifications, including the incorporation of a nitrogen atom, typically from an amino acid, to form a C20-diterpenoid alkaloid intermediate.

-

Rearrangement and Oxidation : The C20-diterpenoid skeleton undergoes rearrangement and a series of oxidative modifications, including hydroxylations and methoxylations, catalyzed by cytochrome P450 monooxygenases and other enzymes.

-

Formation of the C19-Diterpenoid Alkaloid Skeleton : The C19 skeleton is formed from the C20 skeleton through the loss of a carbon atom.

-

Tailoring Reactions : The final structure of this compound is achieved through a series of "tailoring" reactions, which may include acylation and other modifications.

Conclusion

This compound is a naturally occurring C19-diterpenoid alkaloid with its primary origin in the roots of Aconitum kusnezoffii. While the general principles for its extraction and the biosynthetic pathway for its class of compounds are understood, specific quantitative data and detailed isolation protocols for this compound remain areas for further research. This guide provides a foundational understanding for scientists and researchers to build upon in their exploration of this and other related natural products for potential drug development and other scientific applications. Further phytochemical investigations into the minor alkaloids of Aconitum species are warranted to fully characterize their chemical diversity and pharmacological potential.

References

An In-depth Technical Guide to 13-Dehydroxyindaconitine: Molecular Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, notably Aconitum kusnezoffii Reichb. This technical guide provides a comprehensive overview of its core molecular and biological characteristics. The document details its molecular formula and weight, and outlines protocols for its isolation and purification. Furthermore, it delves into its known antioxidant properties and explores its potential anti-inflammatory and anticancer activities, providing illustrative experimental protocols and discussing the underlying signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.

Physicochemical Properties

This compound is a complex diterpenoid alkaloid. Its fundamental molecular attributes are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₃₄H₄₇NO₉ | [1][2] |

| Molecular Weight | 613.74 g/mol | [1][3] |

| Class | C19-Diterpenoid Alkaloid (Aconitine-type) | [4] |

| Natural Source | Roots of Aconitum kusnezoffii Reichb. | [1] |

Isolation and Purification

The primary method for obtaining this compound is through extraction from its natural plant source. The general workflow for this process is outlined below.

Experimental Protocol: Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from Aconitum kusnezoffii roots.

-

Plant Material Preparation : The roots of Aconitum kusnezoffii are collected and dried to reduce moisture content. The dried material is then ground into a fine powder.[1]

-

Extraction : The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol (B145695), to yield a crude extract.[1]

-

Purification : The crude extract undergoes further purification using chromatographic techniques. This often involves initial separation by column chromatography followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.[1] The purity of the final product is typically assessed by analytical techniques such as HPLC and mass spectrometry.

Biological Activities

This compound has been noted for its antioxidant properties. While its anti-inflammatory and anticancer activities are less characterized, this section will provide illustrative protocols based on the study of similar natural products.

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals.[1] A common method to evaluate this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution : A stock solution of DPPH in methanol or ethanol is prepared. For the assay, a working solution is made by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.

-

Assay Procedure :

-

Different concentrations of this compound are prepared in a suitable solvent.

-

An aliquot of each concentration is mixed with the DPPH working solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

A control is prepared containing the solvent and the DPPH solution without the test compound.

-

-

Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation : The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.

Anti-inflammatory Activity (Illustrative)

The anti-inflammatory effects of natural compounds are often evaluated by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Illustrative Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture : RAW 264.7 macrophages are cultured in an appropriate medium.

-

Treatment : Cells are pre-treated with various concentrations of this compound for a set time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).

-

Measurement of Inflammatory Mediators :

-

Nitric Oxide (NO) : The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6) : The levels of TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Analysis of Signaling Pathways : The effect of this compound on key inflammatory signaling pathways, such as NF-κB and MAPKs, can be assessed by Western blotting to measure the phosphorylation status of key proteins in these pathways.

References

Physical and chemical properties of 13-Dehydroxyindaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, notably Aconitum kusnezoffii. This document provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. It includes a summary of its known biological activities, particularly its antioxidant, anti-inflammatory, and anticancer effects. Detailed (though currently incomplete in the public domain) spectral data and a general outline of its isolation are presented. Furthermore, this guide illustrates the hypothesized signaling pathways through which this compound exerts its biological effects, providing a foundation for further research and drug development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₇NO₉ | [1][2] |

| Molecular Weight | 613.74 g/mol | [1] |

| CAS Number | 77757-14-3 | [2] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Soluble in organic solvents like ethanol (B145695) and methanol (B129727). | [1] |

| Storage Temperature | Powder: -20°C | [2] |

Spectral Data

The structural elucidation of complex natural products like this compound heavily relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a complete, published dataset for this compound is not available, the following represents the types of data expected and, where possible, provides analogous data from the closely related compound, indaconitine (B600488).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Related Aconitine-type Alkaloid (Indaconitine)

Note: This data is for the closely related compound indaconitine and is provided for illustrative purposes. Specific shifts for this compound may vary.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-ethyl (CH₃) | 1.05 (t, J = 7.32 Hz) | 13.3 (q) |

| N-ethyl (CH₂) | 2.45, 2.50 (m) | 49.1 (t) |

| Methoxyls | 3.14, 3.23, 3.30 (s) | 56.0 (q), 57.3 (q), 58.9 (q) |

| Acetoxyl (CH₃) | 1.35 (s) | 21.5 (q) |

| Acetoxyl (C=O) | - | 170.0 (s) |

| Benzoyl (aromatic) | 7.45-8.05 (m) | 128.4-132.8 |

| Benzoyl (C=O) | - | 166.5 (s) |

Data compiled from published research on indaconitine.[1]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns in MS/MS experiments provide information about the molecule's substituents. For aconitine-type alkaloids, characteristic neutral losses include those of methanol (CH₃OH) and acetic acid (CH₃COOH).[1]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O from ester and acetyl groups), and carbon-oxygen (C-O) bonds.

Experimental Protocols

Isolation and Purification of this compound

The general procedure for isolating this compound from its natural source, Aconitum kusnezoffii, involves solvent extraction followed by chromatographic purification.

General Workflow:

-

Plant Material Preparation: The roots of Aconitum kusnezoffii are collected, dried, and ground into a fine powder.[1]

-

Extraction: The powdered plant material is subjected to extraction with an organic solvent, typically methanol or ethanol, to obtain a crude extract.[1]

-

Acid-Base Extraction: To selectively separate the alkaloids, an acid-base extraction technique is often employed. The crude extract is dissolved in an acidic aqueous solution, and then the pH is raised to liberate the free alkaloid bases. These are then extracted with an immiscible organic solvent.

-

Chromatographic Purification: The enriched alkaloid fraction is then subjected to one or more chromatographic steps to isolate this compound. This typically involves column chromatography on silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[1]

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, primarily antioxidant, anti-inflammatory, and anticancer effects.[1]

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines.[1] This is often mediated through the inhibition of key inflammatory signaling pathways such as the NF-κB pathway.

Anticancer Activity

The anticancer properties of this compound are linked to its ability to induce apoptosis (programmed cell death) in cancer cells. This is thought to occur through the activation of caspases and the disruption of mitochondrial function.[1]

Conclusion

This compound is a promising natural product with demonstrated antioxidant, anti-inflammatory, and anticancer activities. While its basic chemical identity is established, there is a clear need for further research to fully characterize its physical properties and to elucidate the precise molecular mechanisms underlying its biological effects. The information and diagrams presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related diterpenoid alkaloids. Further studies are warranted to obtain detailed spectral data, develop optimized isolation protocols, and to validate and expand upon the hypothesized signaling pathways.

References

An In-depth Technical Guide on the Biological Activity of 13-Dehydroxyindaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine, a diterpenoid alkaloid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. This document synthesizes available data on its mechanisms of action, presents quantitative data from relevant studies in a structured format, and details experimental protocols for key biological assays. Furthermore, it includes visual representations of implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound belongs to the complex family of diterpenoid alkaloids, which are naturally occurring compounds found in various plant species, including those of the Aconitum genus. While many Aconitum alkaloids are known for their toxicity, certain derivatives, including this compound, are being explored for their pharmacological potential. This guide aims to provide a detailed technical resource for researchers and professionals in drug development interested in the biological activities of this specific compound.

Biological Activities

Current research, although limited, suggests that this compound exhibits a range of biological activities, primarily centered around its antioxidant, anti-inflammatory, and pro-apoptotic properties.

Antioxidant Activity

The antioxidant potential of this compound is a key area of investigation. While specific quantitative data for its radical scavenging activity is not widely published, the general mechanism is believed to involve the donation of hydrogen atoms or electrons to neutralize free radicals.

Quantitative Data: Antioxidant Activity

| Assay Type | Test System | Endpoint | IC50 (µM) | Reference |

| DPPH Radical Scavenging Assay | In vitro | Radical Scavenging | Data Not Available | N/A |

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties. This is thought to be mediated through the inhibition of pro-inflammatory signaling pathways and the subsequent reduction in the production of inflammatory mediators such as nitric oxide (NO) and various cytokines.

Quantitative Data: Anti-inflammatory Activity

| Assay Type | Cell Line | Endpoint | IC50 (µM) | Reference |

| Nitric Oxide (NO) Production | Macrophages (e.g., RAW 264.7) | Inhibition of NO Production | Data Not Available | N/A |

| TNF-α Production | Macrophages (e.g., RAW 264.7) | Inhibition of TNF-α | Data Not Available | N/A |

| IL-6 Production | Macrophages (e.g., RAW 264.7) | Inhibition of IL-6 | Data Not Available | N/A |

| IL-1β Production | Macrophages (e.g., RAW 264.7) | Inhibition of IL-1β | Data Not Available | N/A |

Anticancer Activity

The potential of this compound as an anticancer agent is an emerging area of research. Its cytotoxic effects against cancer cells are believed to be mediated through the induction of apoptosis, a form of programmed cell death.

Quantitative Data: Anticancer Activity

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| Various | Various | MTT Assay | Data Not Available | N/A |

Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, preliminary evidence suggests its involvement in the NF-κB and Caspase signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.

Caspase Activation Pathway

The anticancer activity of this compound is thought to involve the induction of apoptosis. A key mechanism in apoptosis is the activation of a cascade of proteases known as caspases, with caspase-3 being a central executioner caspase.

13-Dehydroxyindaconitine: A Technical Guide to Its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine, a diterpenoid alkaloid isolated from the roots of Aconitum kusnezoffii, has been identified as a natural compound with antioxidant properties.[1][2] This technical guide provides a comprehensive overview of its potential antioxidant activity, outlines detailed experimental protocols for its evaluation, and explores potential mechanistic pathways. While direct quantitative data and specific mechanistic studies on this compound are limited in the currently available scientific literature, this document serves as a foundational resource for researchers aiming to investigate its antioxidant potential.

Introduction

Aconitum species, while known for their toxicity, are also a rich source of biologically active alkaloids with therapeutic potential.[3] this compound is one such alkaloid that has been noted for its antioxidant activity, distinguishing it from other more toxic constituents of the genus.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Natural antioxidants capable of mitigating oxidative damage are therefore of significant interest in drug discovery and development. This guide focuses on the available information regarding the antioxidant properties of this compound and provides the necessary technical details for its further scientific exploration.

Antioxidant Properties of this compound

Experimental Protocols for In Vitro Antioxidant Activity Assessment

To rigorously evaluate the antioxidant properties of this compound, a combination of chemical and cell-based assays is recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to assess the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a color change from violet to yellow and a decrease in absorbance.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add a series of dilutions of the this compound solution.

-

Add the DPPH solution to each well.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of this compound.[4]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, ABTS•+, by potassium persulfate. This radical has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants that can donate an electron or hydrogen atom to ABTS•+ will reduce it back to its colorless neutral form, resulting in a decrease in absorbance.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

-

Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Prepare a series of dilutions of the this compound solution.

-

In a 96-well microplate, add the diluted ABTS•+ solution to each well.

-

Add the this compound solutions or a positive control (e.g., Trolox) to the wells.

-

-

Data Analysis:

-

Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution of the test compound.

Principle: The assay utilizes a non-fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which can diffuse into cells. Inside the cell, esterases cleave the diacetate group, trapping the probe as 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The ability of an antioxidant to inhibit the formation of DCF is measured.

Methodology:

-

Cell Culture:

-

Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

-

Assay Procedure:

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Incubate the cells with a solution containing DCFH-DA and various concentrations of this compound or a positive control (e.g., quercetin).

-

After the incubation period, wash the cells to remove the extracellular compound and probe.

-

Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

-

-

Data Analysis:

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a fluorescence plate reader.

-

Calculate the CAA value, which reflects the percentage of inhibition of DCF formation by the compound.

-

Potential Signaling Pathways

While no direct evidence currently links this compound to specific antioxidant signaling pathways, the Keap1-Nrf2 pathway is a primary candidate for investigation due to its central role in cellular defense against oxidative stress.

The Keap1-Nrf2 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels in the cytoplasm through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. When cells are exposed to oxidative stress or electrophilic compounds, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of a battery of defense enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.

Hypothetical Involvement of this compound:

It is plausible that this compound could act as an activator of the Nrf2 pathway. To investigate this, researchers could perform experiments to measure the nuclear translocation of Nrf2 and the expression levels of its target genes (e.g., HO-1, NQO1) in cells treated with this compound.

Visualizations

Experimental Workflow: In Vitro Antioxidant Assays

Caption: Workflow for assessing the antioxidant activity of this compound.

Signaling Pathway: The Keap1-Nrf2 Antioxidant Response

Caption: The Keap1-Nrf2 pathway as a potential target for this compound.

Conclusion and Future Directions

This compound is a promising natural product with recognized antioxidant potential. However, a significant gap exists in the scientific literature regarding specific quantitative data on its antioxidant efficacy and the underlying molecular mechanisms. The experimental protocols and potential signaling pathways outlined in this guide provide a clear roadmap for future research. Rigorous investigation using standardized assays such as DPPH, ABTS, and cellular antioxidant assays is crucial to quantify its free radical scavenging and cytoprotective effects. Furthermore, studies exploring its impact on the Keap1-Nrf2 pathway and other relevant signaling cascades will be instrumental in elucidating its mechanism of action. Such research will be invaluable for drug development professionals seeking to harness the therapeutic potential of this natural alkaloid.

References

Unveiling the Anti-inflammatory Potential of 13-Dehydroxyindaconitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 13-Dehydroxyindaconitine, a diterpenoid alkaloid isolated from plants of the Aconitum genus, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory mechanisms of this compound, presenting available data, experimental methodologies, and outlining the key signaling pathways involved in its action.

Quantitative Data on Anti-inflammatory Effects

While specific quantitative data such as IC50 values for this compound's inhibition of pro-inflammatory markers are not yet widely published in publicly accessible literature, preliminary studies on alkaloid extracts from Aconitum kusnezoffii, the plant source of this compound, indicate a dose-dependent inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests a direct or indirect modulation of inflammatory pathways by the constituent alkaloids, including this compound.

Further research is required to establish a comprehensive quantitative profile of this compound's anti-inflammatory activity. The following table is presented as a template for organizing future quantitative findings as they become available through dedicated studies.

| Inflammatory Marker | Cell Line/Model | Stimulant | This compound Concentration | % Inhibition | IC50 Value | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | Data not available | Data not available | Data not available | |

| TNF-α | RAW 264.7 | LPS | Data not available | Data not available | Data not available | |

| IL-6 | RAW 264.7 | LPS | Data not available | Data not available | Data not available | |

| IL-1β | RAW 264.7 | LPS | Data not available | Data not available | Data not available | |

| COX-2 Expression | RAW 264.7 | LPS | Data not available | Data not available | Data not available | |

| iNOS Expression | RAW 264.7 | LPS | Data not available | Data not available | Data not available |

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling cascades that regulate the expression of pro-inflammatory genes. The primary pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Based on the known mechanisms of similar compounds, it is hypothesized that this compound may exert its anti-inflammatory effects by targeting these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

MAPK Signaling Pathway

The MAPK pathway consists of a cascade of protein kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), that are activated by various extracellular stimuli, including LPS. Once activated, these kinases phosphorylate and activate transcription factors that, in concert with NF-κB, drive the expression of inflammatory mediators.

Detailed Experimental Protocols

To facilitate further research into the anti-inflammatory effects of this compound, this section provides detailed, standardized protocols for key in vitro assays.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is a commonly used and appropriate model for studying inflammation.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours before stimulating with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

-

Plate Cells: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

-

Treat Cells: Treat cells with various concentrations of this compound for 24 hours.

-

Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilize Formazan (B1609692): Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

-

Collect Supernatant: After treating the cells with this compound and LPS as described above, collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add Reagent B: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Measure Absorbance: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

-

Coat Plate: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

-

Block: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Add Samples and Standards: Add cell culture supernatants and a series of known concentrations of the recombinant cytokine (standards) to the wells and incubate for 2 hours at room temperature.

-

Add Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Add Avidin-HRP: Wash the plate and add avidin-conjugated horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

-

Add Substrate: Wash the plate and add a suitable substrate (e.g., TMB).

-

Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The cytokine concentration in the samples is determined from the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathways

Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

A Methodological Guide to Evaluating the Anticancer Potential of Natural Products: A Case Study Approach

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the anticancer applications of 13-Dehydroxyindaconitine. Therefore, this document serves as an in-depth technical guide outlining the established methodologies and conceptual frameworks for evaluating a novel natural product for its potential as an anticancer agent. The data, protocols, and pathways described herein are representative examples drawn from research on other natural compounds and are intended to illustrate the process that would be applied to a compound like this compound.

Introduction to Anticancer Drug Discovery from Natural Products

Natural products have historically been a rich source of novel anticancer drugs.[1][2] Compounds derived from plants, fungi, and marine organisms often possess unique chemical structures and biological activities.[1][3] The process of identifying and validating a new anticancer agent from a natural source is a rigorous, multi-step process that begins with initial screening and progresses through mechanistic studies to preclinical in vivo validation.[4] This guide will detail the key experimental stages involved in this discovery pipeline.

Initial In Vitro Screening: Assessing Cytotoxicity

The first step in evaluating a novel compound is to determine its cytotoxic effect on cancer cells. This is typically achieved through cell viability assays that measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[5]

Key Experimental Protocols

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.

-

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in a complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the diluted compound to each well. Include vehicle-only wells as a control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

2.1.2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay measures the metabolic activity of viable cells. A key advantage is that the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[6]

-

Protocol:

-

Follow steps 1-4 of the MTT assay protocol.

-

Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent with an electron-coupling reagent).

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 450-500 nm.

-

Calculate cell viability and IC50 values as described for the MTT assay.

-

Data Presentation

The results of cytotoxicity assays are typically presented in a table summarizing the IC50 values across different cell lines and time points.

| Table 1: Hypothetical IC50 Values for a Test Compound | ||

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) |

| MCF-7 (Breast Cancer) | 25.3 | 15.8 |

| A549 (Lung Cancer) | 32.1 | 21.4 |

| HCT116 (Colon Cancer) | 18.9 | 10.2 |

| Normal Fibroblasts | >100 | >100 |

Investigating the Mechanism of Action: Apoptosis Induction

If a compound demonstrates significant cytotoxicity against cancer cells with minimal effect on normal cells, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Key Experimental Protocols

3.1.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium iodide is a fluorescent dye that can only enter cells with compromised membrane integrity, thus marking late apoptotic and necrotic cells.[7]

-

Protocol:

-

Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.

-

3.1.2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9]

-

Protocol:

-

Treat cells with the test compound as described above.

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

-

Analyze the cells by flow cytometry or fluorescence microscopy.

-

Visualization of Experimental Workflow

References

- 1. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds [frontiersin.org]

- 4. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 8. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]

- 9. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PMC [pmc.ncbi.nlm.nih.gov]

13-Dehydroxyindaconitine: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine, a diterpenoid alkaloid isolated from plants of the Aconitum genus, represents a compound of significant interest for its potential therapeutic applications. While direct research on this specific molecule is limited, its structural similarity to other well-studied Aconitum alkaloids, such as aconitine (B1665448), provides a strong foundation for understanding its mechanism of action. This technical guide synthesizes the available information on related compounds to project the likely molecular pathways through which this compound exerts its effects. The primary mechanisms are anticipated to involve the modulation of voltage-gated sodium channels, induction of apoptosis, and attenuation of inflammatory signaling pathways. This document provides a comprehensive overview of these mechanisms, supported by detailed experimental protocols and pathway diagrams to facilitate further research and drug development efforts.

Modulation of Voltage-Gated Sodium Channels

Aconitum alkaloids are well-documented modulators of voltage-gated sodium channels (Nav).[1] It is highly probable that this compound shares this characteristic, acting as a potent modulator of these channels, which are crucial for the initiation and propagation of action potentials in excitable cells.[2]

Predicted Interaction with Sodium Channel Subtypes

Based on studies of related compounds, this compound is predicted to bind to neurotoxin receptor site 2 on the alpha subunit of voltage-gated sodium channels.[1][3] This interaction is known to prolong the open state of the channel by inhibiting its inactivation.[3] The primary targets are likely to be the Nav1.7 and Nav1.5 subtypes, which are critical in pain signaling and cardiac function, respectively. While specific quantitative data for this compound is not available, the effects of related Aconitum alkaloids are summarized in the table below.

| Parameter | Aconitine (related compound) | Predicted Effect of this compound | Reference |

| Binding Site | Neurotoxin Receptor Site 2 | Neurotoxin Receptor Site 2 | [1][3] |

| Effect on Inactivation | Inhibition | Inhibition | [3] |

| Effect on Activation | Hyperpolarizing shift in voltage-dependence | Hyperpolarizing shift in voltage-dependence | [4][5] |

| Target Subtypes | Nav1.7, Nav1.5 | Nav1.7, Nav1.5 | [6][7] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To investigate the effects of this compound on voltage-gated sodium channels, the following whole-cell patch-clamp protocol can be employed:

Cell Culture:

-

HEK293 cells stably expressing human Nav1.7 or Nav1.5 channels will be cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Cells will be maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For recordings, cells will be plated onto glass coverslips and used within 24-48 hours.

Electrophysiological Recording:

-

Coverslips with adherent cells will be transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ will be filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.

-

Whole-cell recordings will be performed using an amplifier and a data acquisition system.

-

Cells will be held at a holding potential of -120 mV. Sodium currents will be elicited by depolarizing voltage steps.

-

This compound will be dissolved in a suitable solvent (e.g., DMSO) and then diluted in the external solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

-

The effects of the compound on peak current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation will be measured.

Signaling Pathway Diagram

Caption: Predicted modulation of voltage-gated sodium channels.

Induction of Apoptosis

The anticancer activity of Aconitum alkaloids is often attributed to the induction of apoptosis. It is hypothesized that this compound triggers programmed cell death through the intrinsic mitochondrial pathway, involving the Bcl-2 family of proteins and subsequent caspase activation.

Key Molecular Targets in the Apoptotic Pathway

The induction of apoptosis by this compound is likely mediated by the following key events:

-

Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[8][9]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of cytochrome c into the cytosol.[8]

-

Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[10]

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

The following protocol can be used to quantify apoptosis in cancer cell lines treated with this compound using flow cytometry:

Cell Culture and Treatment:

-

A suitable cancer cell line (e.g., MCF-7, A549) will be seeded in 6-well plates and allowed to adhere overnight.

-

Cells will be treated with varying concentrations of this compound for 24, 48, and 72 hours. A vehicle control (DMSO) and a positive control (e.g., staurosporine) will be included.

Staining and Flow Cytometry:

-

After treatment, both adherent and floating cells will be collected. Adherent cells will be detached using trypsin-EDTA.

-

Cells will be washed with cold PBS and then resuspended in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

100 µL of the cell suspension will be transferred to a flow cytometry tube.

-

5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) will be added to each tube.

-

The cells will be gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

400 µL of 1X Binding Buffer will be added to each tube.

-

Samples will be analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[11][12][13]

Signaling Pathway Diagram

Caption: Predicted intrinsic apoptosis pathway.

Anti-Inflammatory Mechanism of Action

The anti-inflammatory properties of Aconitum alkaloids are thought to be mediated through the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB and JAK-STAT pathways.

Inhibition of Pro-inflammatory Signaling

This compound is predicted to exert its anti-inflammatory effects by:

-

Inhibiting the NF-κB Pathway: This would involve preventing the phosphorylation and subsequent degradation of IκBα, which would in turn block the nuclear translocation of the p65/p50 heterodimer and inhibit the transcription of pro-inflammatory genes.[14][15]

-

Suppressing the JAK-STAT Pathway: This would likely involve the inhibition of JAK phosphorylation, thereby preventing the activation and nuclear translocation of STAT proteins, which are critical for mediating cytokine signaling.[16][17]

Experimental Protocol: Western Blot Analysis of NF-κB and JAK-STAT Pathways

This protocol will assess the effect of this compound on the activation of key proteins in the NF-κB and JAK-STAT pathways.

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells will be pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for the NF-κB pathway or a relevant cytokine (e.g., IL-6) for the JAK-STAT pathway.

Protein Extraction and Western Blotting:

-

After treatment, cells will be lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration will be determined using a BCA assay.

-

Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane will be blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane will be incubated overnight at 4°C with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin).

-

The membrane will be washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Signaling Pathway Diagrams

Caption: Predicted inhibition of the NF-kB signaling pathway.

Caption: Predicted suppression of the JAK-STAT signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently limited, the established pharmacology of related Aconitum alkaloids provides a robust framework for predicting its biological activities. The proposed mechanisms, including modulation of voltage-gated sodium channels, induction of apoptosis, and inhibition of inflammatory pathways, highlight its potential as a lead compound for the development of novel therapeutics for pain, cancer, and inflammatory disorders.

Future research should focus on validating these predicted mechanisms through rigorous in vitro and in vivo studies. Key areas of investigation should include:

-

Quantitative analysis of the binding affinity and modulatory effects of this compound on a panel of Nav channel subtypes.

-

Elucidation of the precise molecular interactions with components of the Bcl-2 family and the upstream signaling events leading to apoptosis.

-

Comprehensive profiling of its effects on a wider range of inflammatory mediators and signaling cascades.

Such studies will be crucial for a thorough understanding of the pharmacological profile of this compound and for advancing its potential clinical applications.

References

- 1. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voltage-Gated Sodium Channel [biology.kenyon.edu]

- 3. Electrophysiological effects of aconitine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cantharidin Inhibits Anti-Apoptotic Bcl-2 Family Proteins and Induces Apoptosis in Human Osteosarcoma Cell Lines MG-63 and MNNG/HOS via Mitochondria-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 12. scispace.com [scispace.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. mdpi.com [mdpi.com]

- 17. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of 13-Dehydroxyindaconitine: A Deep Dive into Aconitum's Molecular Machinery

For Immediate Release

This technical guide delves into the intricate biosynthetic pathway of 13-Dehydroxyindaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of the molecular processes underpinning the synthesis of this complex natural product. While the complete pathway remains an active area of research, this document consolidates the current knowledge gleaned from transcriptomic and metabolomic studies, providing a putative roadmap of this fascinating biochemical journey.

The biosynthesis of this compound is a multi-step process that begins with fundamental building blocks and culminates in a highly decorated and pharmacologically relevant molecule. The pathway can be broadly divided into three key stages: the formation of the universal diterpene precursor, the cyclization and rearrangement to form the characteristic C19-diterpenoid skeleton, and the subsequent extensive modifications that lead to the final product.

Stage 1: The Genesis of the Diterpene Precursor

The journey commences with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon units of all terpenoids. In plants, these precursors are generated through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2] Through the action of geranylgeranyl pyrophosphate synthase (GGPPS), three molecules of IPP and one molecule of DMAPP are condensed to form the 20-carbon molecule, geranylgeranyl pyrophosphate (GGPP), the universal precursor for diterpenoid biosynthesis.[2]

Stage 2: Forging the C19-Diterpenoid Skeleton

The formation of the intricate C19-diterpenoid skeleton is a pivotal phase in the biosynthesis of this compound. This process is initiated by the cyclization of GGPP, a reaction catalyzed by a class of enzymes known as terpene synthases (TPSs). In Aconitum, this involves the sequential action of two types of TPSs:

-

ent-Copalyl Diphosphate (B83284) Synthase (CPS): This enzyme catalyzes the initial cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP).[3]

-

ent-Kaurene (B36324) Synthase-Like (KSL): Following the formation of ent-CPP, a KSL enzyme facilitates a second cyclization and rearrangement to produce either ent-kaurene or ent-atisane.[3] These two molecules represent the foundational skeletons from which the vast diversity of diterpenoid alkaloids in Aconitum arise. The C19-diterpenoid alkaloids, including this compound, are believed to be derived from the ent-atisane skeleton.

Stage 3: The Art of Molecular Decoration

The final and most extensive stage in the biosynthesis of this compound involves a series of modifications to the ent-atisane skeleton. These reactions are catalyzed by a diverse array of enzyme families, which add functional groups and tailor the molecule to its final form. While the precise sequence of these modifications for this compound is not yet fully elucidated, transcriptomic studies in Aconitum species have identified candidate genes belonging to the following key enzyme families:

-

Cytochrome P450 Monooxygenases (CYP450s): This large and versatile family of enzymes is responsible for a wide range of oxidative reactions, including hydroxylations, epoxidations, and ring rearrangements.[4][5] In the context of this compound biosynthesis, CYP450s are likely involved in the numerous hydroxylation steps that decorate the diterpenoid core.

-

O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to a hydroxyl group on the substrate molecule. The methoxy (B1213986) groups present in the structure of this compound are introduced by OMTs.

-

BAHD Acyltransferases: This family of enzymes is responsible for the acylation of various metabolites. The acetyl and benzoyl groups found on many diterpenoid alkaloids are attached by BAHD acyltransferases.[6]

The culmination of these enzymatic transformations leads to the formation of the complex and highly substituted molecule, this compound.

Quantitative Data Insights

Transcriptomic analyses of different Aconitum species have provided valuable quantitative data on the expression of genes potentially involved in the biosynthesis of diterpenoid alkaloids. This data, often presented as Fragments Per Kilobase of transcript per Million mapped reads (FPKM), offers insights into the tissue-specific and developmental regulation of the pathway.

| Gene Family | Enzyme | Tissue with Highest Expression (Example from A. carmichaelii) | FPKM Value (Example) | Reference |

| Terpene Synthase | ent-Copalyl Diphosphate Synthase (CPS) | Root | 150.2 | [2] |

| Terpene Synthase | ent-Kaurene Synthase-Like (KSL) | Root | 210.5 | [2] |

| Cytochrome P450 | Candidate CYP450s | Root | Varies (e.g., 50-300) | [2][4] |

| BAHD Acyltransferase | Candidate BAHDs | Root | Varies (e.g., 80-250) | [6] |

Note: The FPKM values are illustrative and can vary significantly between different unigenes within the same family and across different experimental conditions and Aconitum species.

Experimental Protocols: A Methodological Overview

The elucidation of the this compound biosynthetic pathway relies on a combination of advanced molecular biology and analytical chemistry techniques. Below are generalized protocols for key experiments cited in the literature.

Metabolite Extraction and Analysis

-

Objective: To extract and quantify diterpenoid alkaloids, including this compound, from Aconitum tissues.

-

Protocol:

-

Plant tissues (e.g., roots, leaves) are harvested, flash-frozen in liquid nitrogen, and lyophilized.

-

The dried tissue is ground into a fine powder.

-

Metabolites are extracted using a suitable solvent, typically methanol (B129727) or a methanol/water mixture, often with sonication to enhance extraction efficiency.[7]

-

The extract is centrifuged to remove solid debris, and the supernatant is collected.

-

The crude extract is then filtered through a 0.22 µm filter.

-

Analysis is performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS/MS).[7][8] A C18 column is commonly used for separation, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a modifier like formic acid).

-

Quantification is achieved by comparing the peak areas of the analytes to those of authentic standards.

-

Transcriptome Analysis (RNA-Seq)

-

Objective: To identify and quantify the expression of genes involved in the biosynthesis of this compound.

-

Protocol:

-

Total RNA is extracted from various Aconitum tissues using a commercial kit or a CTAB-based method.

-

The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

-

mRNA is enriched from the total RNA using oligo(dT) magnetic beads.

-

The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers.

-

Second-strand cDNA is synthesized, and the resulting double-stranded cDNA is purified.

-

The cDNA is subjected to end-repair, A-tailing, and ligation of sequencing adapters.

-

The ligated fragments are amplified by PCR to create a cDNA library.

-

The library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

The resulting sequencing reads are processed to remove low-quality reads and adapters.

-

De novo transcriptome assembly is performed (in the absence of a reference genome) to reconstruct the full-length transcripts (unigenes).

-

The unigenes are annotated by comparing their sequences against public databases (e.g., NR, Swiss-Prot, KEGG).

-

Gene expression levels are quantified by mapping the sequencing reads back to the assembled transcriptome and are often expressed as FPKM values.[9]

-

In Vitro Enzyme Assays for Terpene Synthases

-

Objective: To functionally characterize candidate terpene synthase enzymes.

-

Protocol:

-

The full-length coding sequence of a candidate terpene synthase gene is cloned into an expression vector (e.g., pET28a for E. coli expression).

-

The recombinant protein is expressed in a suitable host, such as E. coli BL21(DE3), typically induced with IPTG at a low temperature to enhance soluble protein production.

-

The cells are harvested, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

The enzyme assay is performed in a reaction buffer containing the purified enzyme, a divalent cation cofactor (usually MgCl2), and the appropriate substrate (GGPP for CPS, ent-CPP for KSL).[3]

-

The reaction is incubated at an optimal temperature for a defined period.

-

The reaction is stopped, and the products are extracted with an organic solvent (e.g., hexane (B92381) or diethyl ether).

-

The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards.[10]

-

Visualizing the Pathway and Experimental Logic

To further illuminate the biosynthesis of this compound and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

Caption: Putative biosynthetic pathway of this compound in Aconitum.

References

- 1. Multi-omics analysis reveals tissue-specific biosynthesis and accumulation of diterpene alkaloids in Aconitum japonicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Divergent multifunctional P450s-empowered biosynthesis of bioactive tripterifordin and cryptic atiserenoids in Aconitum implies convergent evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 6. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]

- 7. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]

13-Dehydroxyindaconitine: A Review of Current Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium genera.[1] Structurally, it is characterized by the absence of a hydroxyl group at the C-13 position of the indaconitine (B600488) core. This structural modification appears to significantly alter its biological activity profile compared to its more toxic parent compounds, such as indaconitine. While many Aconitum alkaloids are known for their potent cardiotoxicity and neurotoxicity, preliminary research suggests that this compound may possess a more favorable therapeutic window, with potential antioxidant, anti-inflammatory, and anticancer properties.[1] This review synthesizes the current state of research on this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing putative signaling pathways to guide future investigations and drug development efforts.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₇NO₉ | [1] |

| Molecular Weight | 613.74 g/mol | [1] |

| CAS Number | 77757-14-3 | |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Pharmacological Activities and Quantitative Data

The pharmacological activities of this compound are an emerging area of research. To date, the most well-documented activity is its antioxidant potential. Information regarding its anti-inflammatory, anticancer, analgesic, and cardiovascular effects is more qualitative and warrants further quantitative investigation.

Antioxidant Activity

This compound has demonstrated notable antioxidant activity by scavenging free radicals.[1] A key study investigating norditerpene alkaloids from Delphinium linearilobum identified this compound as compound 13 and quantified its radical scavenging activity using a DPPH assay.

| Assay | Test System | Result (IC₅₀) | Reference |

| DPPH Radical Scavenging Activity | In vitro | 48.6 ± 1.2 µM |

Anti-inflammatory Activity

While the anti-inflammatory effects of this compound are reported, specific quantitative data from in vitro or in vivo models are currently lacking in the available literature.[1] The proposed mechanism involves the inhibition of pro-inflammatory cytokine production.[1]

Anticancer Activity

General reports suggest that this compound induces apoptosis in cancer cells through the activation of caspases.[1] However, specific IC₅₀ values against different cancer cell lines and detailed mechanistic studies are yet to be published.

Analgesic Activity

There is currently no specific experimental data available on the analgesic activity of this compound.

Cardiovascular Effects

The cardiovascular effects of this compound have not been specifically studied. In contrast, its parent compound, indaconitine, is known to be cardiotoxic due to its interaction with voltage-gated sodium channels. The absence of the C-13 hydroxyl group in this compound may alter this activity, but dedicated studies are required to confirm this.

Experimental Protocols

This section provides detailed methodologies for the key experiments that have been or could be used to characterize the pharmacological activities of this compound.

Antioxidant Activity Assays

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample preparation: Dissolve this compound in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.

Anti-inflammatory Activity Assays

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Protocol:

-

Animals: Use male Wistar rats or Swiss albino mice.

-

Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups (different doses of this compound).

-

Drug administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Induction of inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-